6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBDQFSUHNDRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647076 | |
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887983-53-1 | |
| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Green Chemistry Principles in 6 Benzo D Bldpharm.comnih.govdioxol 5 Yl Picolinic Acid Synthesis
Use of Heterogeneous and Recyclable Catalysts
A significant advancement in green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. For the synthesis of picolinate (B1231196) and picolinic acid derivatives, novel nanoporous heterogeneous catalysts such as UiO-66(Zr)-N(CH₂PO₃H₂)₂ have been employed. rsc.orgnih.gov These catalysts can facilitate multi-component reactions at ambient temperatures, reducing energy consumption. rsc.org Their application in a Suzuki-type coupling for the synthesis of 6-(benzo[d] bldpharm.comnih.govdioxol-5-yl)picolinic acid could offer a more sustainable alternative to traditional homogeneous palladium catalysts, which are often difficult to remove from the product and are not typically recycled.
Use of Greener Solvents and Reaction Conditions
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. Research has shown that some benzoylation reactions can be carried out using the Schotten-Baumann method in an aqueous environment at room temperature, which dramatically reduces the environmental impact. brazilianjournals.com.br While cross-coupling reactions often require organic solvents, research into performing these reactions in water or with minimal solvent is an active area. Furthermore, conducting reactions at ambient temperature, as enabled by highly active catalysts, reduces the energy demands of the synthesis. rsc.orgnih.gov
Synthesis from Renewable Feedstocks
A long-term green chemistry goal is to use renewable resources instead of petrochemical feedstocks. For instance, methods have been developed to synthesize pyrone derivatives from C6 aldaric acids, which can be derived from renewable biomass. researchgate.net While not a direct route to the target molecule, this highlights a broader strategy within synthetic chemistry. The benzo[d] bldpharm.comnih.govdioxole moiety itself is found in many natural products, suggesting that biocatalytic or biosynthetic approaches could one day provide a green pathway to this important structural unit.
Table 2: Application of Green Chemistry Principles
| Green Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Catalysis | Use of recyclable heterogeneous catalysts like UiO-66(Zr)-based MOFs. rsc.orgnih.gov | Reduced metal waste, catalyst reusability, milder reaction conditions. |
| Atom Economy | Employing multi-component reactions to build the picolinate core. nih.govresearchgate.net | Fewer synthetic steps, less waste, higher efficiency. |
| Safer Solvents | Performing reactions in water or under solvent-free conditions. brazilianjournals.com.br | Reduced VOC emissions, lower toxicity and hazard profile. |
| Energy Efficiency | Utilizing catalysts that function at ambient temperature. rsc.org | Lower energy consumption and associated carbon footprint. |
| Renewable Feedstocks | Investigating routes from biomass-derived starting materials like aldaric acids. researchgate.net | Reduced reliance on fossil fuels, more sustainable starting materials. |
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Benzo D 1 2 Dioxol 5 Yl Picolinic Acid
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. For 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid, with a molecular formula of C₁₃H₉NO₄, the theoretical exact mass can be calculated.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 244.0553 |
| [M+Na]⁺ | 266.0373 |
| [M-H]⁻ | 242.0408 |
Table 1: Theoretical m/z values for various ionic species of 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid.
Experimentally obtained HRMS data that closely matches these theoretical values would confirm the molecular formula. While specific experimental HRMS data for this compound is not widely published, analysis of related compounds demonstrates the power of this technique. For instance, the high-resolution mass spectrometric analysis of other novel benzodioxole derivatives has been successfully used to confirm their proposed structures. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as the determination of their connectivity.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid is expected to show distinct signals corresponding to the protons of the picolinic acid ring and the benzodioxole moiety. Based on the analysis of similar structures, the following proton chemical shifts can be predicted. mdpi.comchemicalbook.com
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 (pyridine) | ~8.0-8.2 | d |
| H-4 (pyridine) | ~7.8-8.0 | t |
| H-5 (pyridine) | ~7.6-7.8 | d |
| H-2' (benzodioxole) | ~7.4-7.6 | d |
| H-6' (benzodioxole) | ~7.3-7.5 | dd |
| H-7' (benzodioxole) | ~6.9-7.1 | d |
| O-CH₂-O | ~6.0-6.2 | s |
| COOH | >10 | br s |
| d=doublet, t=triplet, dd=doublet of doublets, s=singlet, br s=broad singlet |
Table 2: Predicted ¹H NMR chemical shifts for 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (carboxyl) | ~165-170 |
| C-2 (pyridine) | ~150-155 |
| C-6 (pyridine) | ~158-162 |
| C-4 (pyridine) | ~138-142 |
| C-3 (pyridine) | ~125-128 |
| C-5 (pyridine) | ~122-125 |
| C-4', C-5' (benzodioxole) | ~148-152 |
| C-3a', C-7a' (benzodioxole) | ~130-135 |
| C-6' (benzodioxole) | ~120-124 |
| C-2' (benzodioxole) | ~108-112 |
| C-7' (benzodioxole) | ~106-110 |
| O-CH₂-O | ~101-103 |
Table 3: Predicted ¹³C NMR chemical shifts for 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide useful information about the nitrogen atom in the pyridine (B92270) ring. The chemical shift would be expected in the range typical for aromatic nitrogen heterocycles. Specific predicted values would require specialized databases or computational modeling.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, confirming the connectivity of protons within the pyridine and benzodioxole ring systems. For example, it would show correlations between H-3, H-4, and H-5 of the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the picolinic acid and benzodioxole moieties, for instance, by observing a correlation between the protons on the benzodioxole ring (e.g., H-2' and H-6') and the C-6 carbon of the pyridine ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid would be expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (carboxylic acid) | 1700-1725 |
| C=N and C=C stretch (aromatic rings) | 1450-1600 |
| C-O stretch (dioxole and acid) | 1000-1300 |
Table 4: Predicted characteristic IR absorption bands for 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid.
The IR spectrum of the related piperonylic acid shows characteristic peaks for the carboxylic acid and the benzodioxole group, which would be expected to be present in the target molecule as well. nist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in Raman spectra. Detailed experimental Raman data for this compound is not currently available in the literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule's chromophore, which consists of the conjugated pyridine and benzodioxole ring systems. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima characteristic of these aromatic systems. For example, a study on 6-phenylacetylene picolinic acid showed distinct UV-visible spectra at different pH values, a phenomenon that would also be expected for the title compound due to the presence of the carboxylic acid and the pyridine nitrogen. researchgate.net
Fluorescence Spectroscopy: The fluorescence properties of 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid would depend on its ability to emit light after electronic excitation. Many aromatic and heterocyclic compounds are fluorescent. An emission spectrum would reveal the wavelength of maximum emission and the quantum yield, providing insights into the molecule's photophysical properties. Specific fluorescence data for this compound has not been reported.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 6-(Benzo[d] chembk.comacadiau.cadioxol-5-yl)picolinic acid could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the supramolecular structure, including any hydrogen bonding interactions involving the carboxylic acid group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings.
While a crystal structure for the title compound is not available, the crystal structure of the related compound benzo[d] chembk.comacadiau.cadioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate has been determined, providing an example of the detailed structural information that can be obtained for benzodioxole-containing molecules. researchgate.net Similarly, the crystal structure for picolinic acid is known and shows characteristic hydrogen bonding patterns. nih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Analysis (if chiral derivatives)
The applicability of chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) is contingent upon the presence of chirality in a molecule. The parent compound, 6-(Benzo[d] tandfonline.comnajah.edudioxol-5-yl)picolinic acid, is achiral as it does not possess a stereocenter and is not asymmetric. Therefore, it does not exhibit enantiomeric forms and, as a result, is inactive in CD and ORD spectroscopy.
A review of current scientific literature and patent databases does not indicate the synthesis or resolution of chiral derivatives of this specific compound. Research on related heterocyclic compounds sometimes involves the introduction of chiral centers to study their stereospecific interactions, but for 6-(Benzo[d] tandfonline.comnajah.edudioxol-5-yl)picolinic acid itself, no such studies have been published. Consequently, enantiomeric analysis using chiroptical methods is not applicable based on the existing body of research. Should chiral derivatives be synthesized in the future, these techniques would become essential tools for their stereochemical characterization.
Computational and Theoretical Chemistry Studies of 6 Benzo D 1 2 Dioxol 5 Yl Picolinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are essential for determining the intrinsic properties of a molecule, governed by its electron distribution.
Table 1: Representative Geometrical Parameters for 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)picolinic acid Calculable by DFT This table is illustrative of the types of data generated from DFT calculations, as specific published values for this compound are not available.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| C(pyridine)-C(benzo) Bond Length | The length of the single bond connecting the two ring systems. | 1.48 - 1.50 Å |
| O-C-O Angle (dioxole) | The internal angle within the dioxole ring. | 108° - 110° |
| Pyridine-Benzodioxole Dihedral Angle | The twist angle between the planes of the two aromatic rings. | 20° - 45° |
| C=O Bond Length (carboxyl) | The length of the carbonyl double bond in the picolinic acid group. | 1.20 - 1.22 Å |
| O-H Bond Length (carboxyl) | The length of the hydroxyl bond in the carboxylic acid. | 0.96 - 0.98 Å |
For even greater accuracy, particularly for electronic properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) are employed. arxiv.org Though computationally intensive, they provide benchmark-quality data. These calculations yield precise values for key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity; a larger gap implies higher stability. Other descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from these orbital energies. researchgate.net
Table 2: Illustrative Electronic Properties of 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)picolinic acid This table presents examples of electronic descriptors that would be determined using high-accuracy quantum calculations.
| Property | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV to -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV to -1.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO - HOMO) | 4.0 eV to 4.5 eV |
| Electronegativity (χ) | The tendency to attract electrons | 3.75 eV to 4.25 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 eV to 2.25 eV |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum calculations describe a static, gas-phase molecule, Molecular Dynamics (MD) simulations model its behavior over time, especially in a solvent. MD simulations can reveal the dynamic range of conformations the molecule adopts in solution by simulating the movements of all atoms according to classical mechanics. This is particularly important for picolinic acid derivatives, which can exist as different ionic species (e.g., zwitterions) in aqueous solutions, affecting their solubility and interactions. nih.gov Simulations can track changes in the critical dihedral angle and monitor interactions between the carboxylic acid group and solvent molecules like water, providing a picture of its solution-phase behavior.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the structural confirmation of synthesized compounds.
Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to IR and Raman spectra. Matching calculated frequencies to experimental spectra helps assign specific peaks to molecular motions, such as the characteristic C=O stretch of the carboxylic acid or the breathing modes of the aromatic rings.
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. For 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)picolinic acid, these calculations would identify the wavelengths of maximum absorbance (λmax) associated with π→π* transitions within the conjugated aromatic system.
Table 3: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how computationally predicted data is compared with experimental results for validation.
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
|---|---|---|
| ¹H NMR Shift (Carboxyl H) | 12.5 - 13.5 ppm | ~13.0 ppm |
| ¹³C NMR Shift (Carbonyl C) | 165 - 170 ppm | ~168 ppm |
| IR Frequency (C=O Stretch) | 1700 - 1730 cm⁻¹ | ~1715 cm⁻¹ |
| UV-Vis λmax | 290 - 310 nm | ~302 nm |
Computational Studies on Reaction Mechanisms Involving 6-(Benzo[d]nih.govresearchgate.netdioxol-5-yl)picolinic Acid
Understanding how a molecule is formed or how it reacts is a central question in chemistry. Computational chemistry can map the entire potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers (activation energies) for different potential pathways, researchers can predict which reaction mechanism is most favorable. For a molecule like 6-(Benzo[d] nih.govresearchgate.netdioxol-5-yl)picolinic acid, which is often synthesized via transition-metal-catalyzed cross-coupling reactions, DFT calculations can be used to investigate the detailed steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov This knowledge is vital for optimizing reaction conditions to improve yields and develop new synthetic methods.
Coordination Chemistry of 6 Benzo D 1 2 Dioxol 5 Yl Picolinic Acid As a Chelating Ligand
Principles of Metal Ion Chelation by the Picolinate (B1231196) Moiety
Chelation is a process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. wikipedia.org The term "chelate" was first introduced in 1920, derived from the Greek word for a crab's claw, aptly describing the ligand's grasp on the metal ion. wikipedia.org The stability of these complexes is enhanced by the chelate effect, a thermodynamic phenomenon where the formation of a chelate complex is entropically more favorable than the formation of a complex with analogous monodentate ligands. wikipedia.org
The picolinate moiety, the anion of picolinic acid, is an effective chelating agent. It typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring. The affinity between a chelating agent and a metal ion is a primary factor in chelation research and therapy. researchgate.net The properties of the resulting metal chelate, such as its solubility in water and lipids, are also crucial. researchgate.net
The coordination environment of the metal ion can be further modified by substituents on the picolinic acid backbone. These substituents can influence the electronic properties of the ligand, its steric bulk, and its ability to engage in secondary interactions, such as hydrogen bonding or pi-stacking. In the case of 6-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)picolinic acid, the benzodioxole group introduces a significant structural and electronic perturbation compared to unsubstituted picolinic acid.
Synthesis and Characterization of Metal Complexes of 6-(Benzo[d]researchgate.netresearchgate.netdioxol-5-yl)picolinic Acid
While specific literature on the synthesis of metal complexes with 6-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)picolinic acid is not extensively available, the synthesis can be extrapolated from established procedures for other picolinate ligands. nih.govnih.gov Typically, the synthesis involves the reaction of the protonated ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.
For instance, the synthesis of similar complexes has been achieved by reacting the ligand with a metal sulfate (B86663) or nitrate (B79036) in an alcohol solvent. nih.gov Another common method involves the cyclocondensation of o-phenylenediamines with enolizable ketones, catalyzed by a green catalyst like boric acid in an aqueous medium. rasayanjournal.co.in
Transition metal complexes of picolinate derivatives are of great interest due to their diverse magnetic and electronic properties. nih.gov The synthesis of transition metal complexes with 6-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)picolinic acid would likely involve the direct reaction of the ligand with a corresponding metal salt (e.g., ZnCl₂, Co(NO₃)₂, CuSO₄, Ni(NO₃)₂, FeCl₃). The resulting complexes are expected to exhibit coordination geometries typical for these metals, such as tetrahedral, square planar, or octahedral.
For example, a copper(II) complex would be anticipated to form a distorted octahedral complex, [Cu(L)₂], where L is the deprotonated 6-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)picolinate ligand. nih.gov Similarly, nickel(II) can form distorted octahedral complexes, as seen in cocrystals of bis[6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinato]nickel(II) and aqua-[6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid]dithiocyanato-nickel(II). nih.gov Zinc(II), being a d¹⁰ ion, would likely form a tetrahedral or octahedral complex, depending on the stoichiometry and the presence of other coordinating ligands or solvent molecules.
Characterization of these complexes would rely on techniques such as elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the carboxylate group, and single-crystal X-ray diffraction to determine the precise molecular structure.
The coordination chemistry of picolinate ligands extends beyond transition metals to include main group elements and lanthanides. For instance, gallium(III) complexes with picolinate ligands have been synthesized and characterized, showing distorted octahedral geometries. nih.gov The synthesis of a Ga(III) complex with 6-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)picolinic acid could be achieved by reacting the ligand with a gallium salt, potentially leading to a complex with a 1:3 metal-to-ligand ratio.
Lanthanide complexes are of particular interest due to their unique luminescent properties. The picolinate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The synthesis of lanthanide complexes would typically involve the reaction of the ligand with a lanthanide salt (e.g., LaCl₃, Eu(NO₃)₃) in a suitable solvent, often with the addition of a base to deprotonate the ligand.
Spectroscopic Investigations of Metal-Ligand Interactions in Coordination Compounds
Spectroscopic techniques are invaluable for probing the electronic structure and bonding in metal complexes.
UV-Visible absorption spectroscopy is a powerful tool for studying the electronic transitions in transition metal complexes. For complexes of 6-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)picolinic acid with metals like Cu(II), Co(II), Ni(II), and Fe(II/III), one would expect to observe d-d transitions, which are typically weak and occur in the visible region of the spectrum. The position and intensity of these bands provide information about the coordination geometry and the ligand field strength.
In addition to d-d transitions, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands may be observed. nih.gov These are typically more intense than d-d transitions and occur at higher energies (in the UV region). nih.gov The benzodioxole substituent on the picolinic acid ring is expected to influence the energy of the ligand's molecular orbitals, which in turn would affect the energy of these charge transfer bands. For example, the UV-Vis spectra of V(III)-picolinic acid systems show intense charge-transfer bands. researchgate.net
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons. nih.gov It is therefore highly applicable to the study of paramagnetic metal complexes, such as those of Cu(II), Co(II) (in certain spin states), Ni(II) (in certain geometries), and Fe(III).
The EPR spectrum provides detailed information about the electronic environment of the paramagnetic center. The g-tensor and hyperfine coupling constants are sensitive to the coordination geometry, the nature of the donor atoms, and the delocalization of the unpaired electron onto the ligand. youtube.comyoutube.com For a Cu(II) complex of 6-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)picolinic acid, the EPR spectrum would be expected to be anisotropic, with different g-values for orientations parallel and perpendicular to the principal axis of the complex. youtube.com The hyperfine coupling to the copper nucleus (I = 3/2) would split the EPR signal into a characteristic four-line pattern.
Based on the conducted research, there is no publicly available scientific literature detailing the coordination chemistry of the specific compound “6-(Benzo[d] scielo.org.pebldpharm.comdioxol-5-yl)picolinic acid” as a chelating ligand. Searches for structural analysis, solution-state stability, and electrochemical properties of its metal complexes did not yield any relevant research findings.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the requested sections and subsections. The information required to fulfill the prompt is not present in the provided search results or in the broader public domain of scientific literature accessible through these searches.
Mechanistic Investigations of Biological Interactions of 6 Benzo D 1 2 Dioxol 5 Yl Picolinic Acid Analogs
Exploration of Enzyme Inhibition Mechanisms (e.g., Metallo-β-lactamases, other metalloenzymes)
The picolinic acid scaffold is a known metal-chelating motif, which suggests that its derivatives could act as inhibitors of metalloenzymes. Metallo-β-lactamases (MBLs) are a critical class of enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring, a process dependent on one or two zinc ions in the active site. The ability of picolinic acid derivatives to chelate these zinc ions forms a rational basis for their investigation as MBL inhibitors. nih.gov
While specific kinetic data for the inhibition of metallo-β-lactamases by 6-(benzo[d] pensoft.netucsd.edudioxol-5-yl)picolinic acid is not extensively documented in publicly available literature, studies on related picolinic acid derivatives highlight their potential. For instance, various picolinic acid derivatives have been synthesized and evaluated for their anticancer activities, with some demonstrating significant inhibitory effects on enzymes like epidermal growth factor receptor (EGFR) kinase. pensoft.net One such study reported an IC50 value of 99.93 µM for a picolinic acid derivative against the A549 lung cancer cell line. pensoft.net
The general mechanism for the inhibition of metalloenzymes by chelating inhibitors like picolinic acid derivatives involves the binding of the inhibitor to the metal cofactor, thereby preventing the substrate from accessing the active site. The efficiency of inhibition is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For MBLs, inhibitors often work by displacing a key water molecule involved in the hydrolysis of the β-lactam ring. nih.gov The kinetics of such inhibition can be complex, sometimes involving a two-step process of initial weak binding followed by a slower, tighter binding. nih.gov
Table 1: Enzyme Inhibition Data for a Picolinic Acid Analog
| Compound | Target | Cell Line | Inhibition Metric (IC50) | Reference |
| Compound 5 (a picolinic acid derivative) | EGFR Kinase (implicated) | A549 (human non-small cell lung cancer) | 99.93 µM | pensoft.net |
Spectroscopic techniques are invaluable for elucidating the binding mode of inhibitors to their target enzymes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide atomic-level details of the enzyme-inhibitor complex. For instance, NMR has been used to determine the protein binding site of phosphonamidate monoesters, which are inhibitors of the New Delhi metallo-β-lactamase 1 (NDM-1). nih.gov
In the context of picolinic acid derivatives, spectroscopic methods like ATR-FTIR and 1H NMR have been used to characterize the synthesized compounds. pensoft.net Spectroscopic analyses of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have shown distinct spectral transitions upon ligand binding, which can be used to infer the binding mode and the chemical environment of the cofactor. researchgate.net Similar approaches could be applied to study the interaction of 6-(benzo[d] pensoft.netucsd.edudioxol-5-yl)picolinic acid analogs with metalloenzymes, where changes in the absorption or fluorescence spectrum upon binding could indicate chelation of the metal center and provide insights into the binding affinity and mechanism.
Receptor Binding Studies and Molecular Docking Analysis (e.g., Auxin Receptors)
In vitro binding assays are fundamental to determining the affinity of a ligand for its receptor. These assays typically involve a radiolabeled ligand and measuring its displacement by the test compound. nih.gov For example, the affinity of novel diphenyl-1,3,4-oxadiazole derivatives for benzodiazepine (B76468) receptors was investigated using the radioligand [3H]-flumazenil. nih.gov
A similar methodology could be employed to assess the binding of 6-(benzo[d] pensoft.netucsd.edudioxol-5-yl)picolinic acid analogs to auxin receptors. Such studies would provide quantitative measures of binding affinity, such as the dissociation constant (Kd) or the IC50 for displacement of a known auxin ligand.
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its target protein. Studies on picolinic acid derivatives have utilized molecular docking to evaluate their binding affinity toward the EGFR kinase domain. pensoft.net These studies indicated that the compounds could occupy the critical site of the EGFR kinase pocket with excellent positioning. pensoft.net
For auxin receptors, molecular docking could be used to model the interaction of 6-(benzo[d] pensoft.netucsd.edudioxol-5-yl)picolinic acid analogs. The modeling would likely focus on the key interactions between the picolinic acid and benzodioxole moieties with the amino acid residues in the auxin binding pocket. The picolinic acid group could form crucial hydrogen bonds, while the benzodioxole group could engage in hydrophobic and van der Waals interactions. Such computational analyses can guide the design of more potent and selective analogs. nih.govmdpi.com
Table 2: Molecular Docking Results for Picolinic Acid Analogs
| Compound Series | Target Receptor | Key Findings | Reference |
| Picolinic Acid Derivatives | EGFR Kinase | Occupation of the critical site of the kinase pocket. | pensoft.net |
| Quinazolin-4(3H)-one Derivatives | GABAA Receptor | Binding energies calculated to predict affinity. | researchgate.net |
Investigation of Molecular Pathways and Cellular Responses Triggered by Analogs (non-clinical focus)
The biological activity of a compound is ultimately manifested through its effects on molecular pathways and cellular responses. Research on picolinic acid derivatives has shown that they can induce apoptosis in cancer cells through mechanisms such as endoplasmic reticulum (ER) stress. pensoft.net
In one study, a picolinic acid derivative was found to induce apoptosis in A549 lung cancer cells, as suggested by fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.net Interestingly, this compound did not cause the release of cytochrome c from the mitochondria but did lead to a greater release of smac/DIABLO to the cytosol. pensoft.net Furthermore, the compound enhanced the phosphorylation of eIF2, indicating the activation of the atypical ER stress pathway. pensoft.net These findings highlight a specific molecular mechanism by which this class of compounds can exert its cytotoxic effects, independent of mitochondrial pathways often implicated in apoptosis. nih.gov
Understanding these molecular pathways is crucial for the rational design of new therapeutic agents. For instance, the ability to trigger a specific cellular response like ER stress-mediated apoptosis could be harnessed for developing targeted anticancer therapies. pensoft.net
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
The exploration of the structure-activity relationships (SAR) of analogs of 6-(benzo[d] nih.govnih.govdioxol-5-yl)picolinic acid provides critical insights into the molecular features essential for their biological activity. While direct SAR studies on this specific compound are not extensively documented in publicly available literature, a comprehensive analysis of related 6-aryl-picolinic acid analogs, particularly those investigated for herbicidal properties, offers a valuable framework for understanding the potential biological impact of the benzo[d] nih.govnih.govdioxol-5-yl moiety.
The picolinic acid scaffold serves as a crucial anchor for biological interaction. The substitution at the 6-position of the pyridine (B92270) ring has been identified as a pivotal determinant of the potency and selectivity of these compounds. Research into 6-aryl-2-picolinates has demonstrated that replacing a simple substituent, such as a chlorine atom, with a larger aryl group can dramatically enhance their biological efficacy. nih.gov This enhancement is attributed to the establishment of additional binding interactions with the target proteins.
A significant breakthrough in this class of compounds was the development of novel synthetic auxin herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov These compounds, which are 6-aryl-2-picolinates, underscore the importance of the nature of the aryl substituent in modulating biological activity.
Further investigations have explored the introduction of various heterocyclic and substituted aryl groups at the 6-position. For instance, the incorporation of a phenyl-substituted pyrazole (B372694) ring has led to the discovery of highly potent herbicidal candidates. nih.gov These findings suggest that the electronic and steric properties of the aryl substituent at the 6-position play a crucial role in the interaction with the biological target.
The following table summarizes the structure-activity relationships observed in various 6-substituted picolinic acid analogs, providing a basis for postulating the activity of 6-(benzo[d] nih.govnih.govdioxol-5-yl)picolinic acid.
| Compound Name | 6-Position Substituent | Observed Biological Activity | Key SAR Insights |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Herbicidal | Chlorine at C6 contributes to activity. nih.gov |
| Clopyralid | 3,6-dichloropicolinic acid | Herbicidal | Chlorine at C6 is a key feature. nih.gov |
| Halauxifen-methyl | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Herbicidal | Aryl group at C6 enhances activity. nih.gov |
| Florpyrauxifen-benzyl | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate | Herbicidal | Aryl group at C6 is critical for high potency. nih.gov |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs | Phenyl-substituted pyrazolyl | Potent Herbicidal | The nature of the aryl substituent on the pyrazole ring fine-tunes the activity. nih.gov |
Based on these SAR studies, it can be inferred that the presence of the benzo[d] nih.govnih.govdioxol-5-yl group at the 6-position of picolinic acid would likely confer significant biological activity. The rigid and electronically distinct nature of this substituent could lead to specific and potent interactions with biological targets, potentially in the realm of herbicidal or other activities. Further empirical testing is necessary to fully elucidate the specific SAR of 6-(benzo[d] nih.govnih.govdioxol-5-yl)picolinic acid and its analogs.
Derivatization Strategies and Analog Synthesis of 6 Benzo D 1 2 Dioxol 5 Yl Picolinic Acid
Esterification and Amidation Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of 6-(Benzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid is a primary site for chemical modification, allowing for the synthesis of a wide array of ester and amide derivatives. These modifications are crucial for altering the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for creating prodrugs or attaching reporter groups.
Standard esterification procedures, including Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be employed. However, to avoid harsh conditions that might affect the benzodioxole ring, milder methods are often preferred. These include reaction with alkyl halides in the presence of a base or using coupling agents.
Amidation reactions are frequently accomplished through the activation of the carboxylic acid. Common coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (DMTMM) facilitate the formation of an amide bond with a primary or secondary amine. researchgate.net An alternative and highly effective route involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This acyl chloride can then readily react with a wide range of amines to yield the corresponding amides.
A particularly useful strategy for synthesizing amides and esters under mild conditions is the formation of "active esters". These are esters that are more reactive towards nucleophiles than simple alkyl esters. For picolinic acid and its derivatives, active esters such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters have been successfully prepared. nih.gov These intermediates are stable enough to be isolated and purified, and they react efficiently with amines and alcohols to form the desired products, often without the need for additional coupling agents. nih.gov
Table 1: Examples of Ester and Amide Derivatives
| Derivative Type | Reagents and Conditions | Product |
|---|---|---|
| Methyl Ester | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinate |
| Ethyl Ester | C₂H₅OH, DCC, DMAP, CH₂Cl₂ | Ethyl 6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinate |
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring of 6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid offers several positions for further functionalization, which can significantly influence the molecule's electronic properties, coordination behavior, and biological activity. Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the introduction of various substituents onto the pyridine scaffold. researchgate.net
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, under specific conditions, reactions such as nitration or halogenation can be achieved, typically at the 3- and 5-positions. More commonly, the pyridine ring is functionalized through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
A notable reaction is the potential for chlorination of the pyridine ring when using thionyl chloride to form the acyl chloride. For instance, in the synthesis of N-alkyl-N-phenylpicolinamides from picolinic acid, the formation of the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides has been observed as a side product. nih.gov This suggests that similar chlorination at the 4-position of the pyridine ring of 6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid could occur under these conditions.
Site-selective functionalization can also be achieved through modern synthetic methods. For example, visible-light-driven photocatalysis has been used for the site-divergent functionalization of pyridine derivatives, allowing for the selective introduction of phosphinoyl or carbamoyl (B1232498) moieties at either the C2- or C4-position. acs.org These advanced methods provide access to a diverse range of analogs that would be difficult to obtain through traditional means.
Table 2: Potential Pyridine Ring Functionalized Derivatives
| Derivative Type | Potential Reagents and Conditions | Product |
|---|---|---|
| 4-Chloro derivative | SOCl₂ (excess), heat | 4-Chloro-6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid |
Modifications of the Benzo[d]enamine.netacs.orgdioxole Group (e.g., regioselective functionalization)
The benzo[d] enamine.netacs.orgdioxole group is a key pharmacophore in many bioactive molecules and offers opportunities for structural modification to fine-tune activity. wikipedia.org The benzene (B151609) ring of this moiety can undergo electrophilic aromatic substitution, with the position of substitution directed by the electron-donating nature of the dioxole ring.
Common modifications include nitration, halogenation, and Friedel-Crafts acylation. For example, acylation of 1,3-benzodioxole (B145889) can be achieved with an acid anhydride (B1165640) in the presence of a catalyst like perchloric acid, leading to the 5-alkanoylbenzo enamine.netacs.orgdioxol. google.com Given that the picolinic acid is already at the 5-position of the benzodioxole in the parent compound, further substitution would likely be directed to the adjacent positions.
A significant strategy in modern drug design is the introduction of fluorine atoms to improve metabolic stability and binding affinity. enamine.net Fluorinated benzodioxole analogs have been developed and can be incorporated into the synthesis of 6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid to create novel derivatives with potentially enhanced properties. enamine.net
Furthermore, the synthesis of various 5-substituted benzo[d] enamine.netacs.orgdioxole derivatives has been explored for different therapeutic applications, indicating the feasibility of introducing a wide range of functional groups onto this ring system. nih.gov
Table 3: Examples of Modified Benzo[d] enamine.netacs.orgdioxole Derivatives
| Derivative Type | Potential Synthetic Route | Resulting Moiety |
|---|---|---|
| Nitro-substituted | Nitration of a suitable benzodioxole precursor | 6-(Nitrobenzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid |
| Fluoro-substituted | Synthesis from a fluorinated catechol precursor | 6-(Fluorobenzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid |
| Amino-substituted | Reduction of the corresponding nitro-derivative | 6-(Aminobenzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid |
Synthesis of Bioconjugates and Chemical Probes based on the Core Structure
The versatile reactivity of the carboxylic acid group of 6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid makes it an excellent anchor point for the synthesis of bioconjugates and chemical probes. These tools are invaluable for studying biological systems, target identification, and developing diagnostic agents.
The synthesis of bioconjugates typically involves the coupling of the core molecule to a biomolecule such as a peptide, protein, or nucleic acid. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. nih.gov The NHS ester can then react with a primary amine on the biomolecule, for example, the side chain of a lysine (B10760008) residue, to form a stable amide bond.
Chemical probes can be designed to include reporter groups such as fluorophores, biotin, or isotopically labeled tags for detection and quantification. A powerful strategy for enhancing detection in mass spectrometry is derivatization with a permanently charged or easily ionizable tag. For instance, picolinoyl derivatization has been shown to significantly increase the ESI-MS response of corticosteroids. nih.gov Similarly, derivatizing the carboxylic acid of the title compound with reagents like 2-picolylamine (PA) can create a highly responsive tag for LC-ESI-MS/MS analysis, enabling the detection of trace amounts in complex biological matrices. nih.gov
The synthesis of glycohybrids, where the core structure is linked to a carbohydrate moiety, represents another important class of bioconjugates. nih.gov These can be synthesized using click chemistry, for example, by reacting an azide-modified sugar with an alkyne-functionalized derivative of 6-(benzo[d] enamine.netacs.orgdioxol-5-yl)picolinic acid. Such conjugates can be used to study carbohydrate-protein interactions or to improve the pharmacokinetic properties of the parent molecule.
Table 4: Strategies for Bioconjugate and Probe Synthesis
| Application | Derivatization Strategy | Example Linker/Tag |
|---|---|---|
| Peptide Conjugation | NHS-ester formation | Lysine side-chain amide linkage |
| Protein Labeling | Carbodiimide-mediated coupling | Amide bond formation with surface amines |
| Chemical Probe for MS | Derivatization with a charged tag | 2-Picolylamine (PA) derivatization |
| Glycoconjugation | Click Chemistry (CuAAC) | Triazole linkage from alkyne-acid and azido-sugar |
Structure Property Relationship Studies in 6 Benzo D 1 2 Dioxol 5 Yl Picolinic Acid and Its Derivatives
Influence of Structural Modifications on Electronic and Optical Properties
The electronic and optical properties of organic molecules are fundamentally governed by their molecular orbital energies, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's absorption and emission characteristics. Structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can systematically tune this energy gap and, consequently, the photophysical properties of the compound.
While specific experimental data on the systematic modification of 6-(benzo[d]dioxol-5-yl)picolinic acid is not extensively available, the principles of substituent effects on aromatic and heterocyclic systems are well-established and can be used to predict the behavior of its derivatives. The introduction of electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, on either the picolinic acid or the benzodioxole ring is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. Conversely, the attachment of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, would lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, also resulting in a reduced energy gap.
A narrowing of the HOMO-LUMO gap generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum, meaning the molecule will absorb light at longer wavelengths. This is because less energy is required to excite an electron from the HOMO to the LUMO. Similarly, the fluorescence emission is also likely to be red-shifted. The nature and position of the substituent will dictate the extent of these shifts. For instance, a strong EDG placed at a position that enhances conjugation with the picolinic acid's carboxyl group would be expected to have a more significant impact on the electronic properties than a weakly donating group at a less influential position.
Computational studies on related heterocyclic systems, such as quinolines and benzothiazoles, have demonstrated that the introduction of substituents can effectively modulate the HOMO-LUMO gap and, therefore, the photophysical properties. For example, in polysubstituted quinolines, the nature of the substituent on the aryl groups has been shown to influence the relative intensity and wavelengths of the absorption maxima.
The following table summarizes the expected qualitative effects of different classes of substituents on the electronic and optical properties of 6-(benzo[d]dioxol-5-yl)picolinic acid derivatives, based on established principles.
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Expected Impact on λmax (Absorption/Emission) |
| Electron-Donating (e.g., -OCH₃, -NH₂) | Increase | Slight Increase | Decrease | Red Shift (to longer wavelengths) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Significant Decrease | Decrease | Red Shift (to longer wavelengths) |
| Halogens (e.g., -Cl, -Br) | Slight Decrease | Slight Decrease | Minor Change | Minimal Shift |
It is important to note that the solvent environment can also play a significant role in the photophysical properties of these molecules, with more polar solvents often leading to further shifts in absorption and emission spectra due to stabilization of excited states.
Correlation of Molecular Structure with Coordination Affinity and Selectivity
Structural modifications can influence coordination in several ways. The introduction of steric bulk near the coordination site can hinder the approach of certain metal ions, leading to selectivity based on ionic radius. For example, a bulky substituent ortho to the carboxyl group could favor the coordination of smaller metal ions over larger ones.
The electronic properties of the substituents also play a crucial role. Electron-donating groups on the pyridine (B92270) ring increase the electron density on the nitrogen atom, enhancing its Lewis basicity and potentially leading to stronger coordination with metal ions. Conversely, electron-withdrawing groups would decrease the basicity of the nitrogen, potentially weakening the coordination.
The nature of the metal ion itself is also a key factor. Picolinic acid and its derivatives are known to form stable complexes with a range of metal ions, including but not limited to Cu(II), Zn(II), Ni(II), Co(II), and Mn(II). The geometry of the resulting complex (e.g., octahedral, square planar) will be influenced by both the coordination preferences of the metal ion and the steric and electronic constraints imposed by the ligand. For instance, studies on metal complexes of picolinic acid have shown that the resulting complexes can exhibit octahedral or distorted octahedral geometries.
The table below provides a hypothetical overview of how different structural modifications to 6-(benzo[d]dioxol-5-yl)picolinic acid could influence its coordination properties.
| Structural Modification | Potential Effect on Coordination Affinity | Potential Effect on Selectivity | Rationale |
| Bulky substituent near coordination site | Decrease | Increase for smaller ions | Steric hindrance disfavors larger metal ions. |
| Electron-donating group on pyridine ring | Increase | May vary | Increased Lewis basicity of the nitrogen atom enhances coordination. |
| Electron-withdrawing group on pyridine ring | Decrease | May vary | Decreased Lewis basicity of the nitrogen atom weakens coordination. |
| Additional coordinating groups on the scaffold | Increase | Increase for specific metals | Introduction of other donor atoms can lead to higher denticity and pre-organization for specific metal ion geometries. |
Research on dipicolinic acid, a related ligand, has shown that its coordination chemistry is extensive and that its derivatives are widely used in supramolecular chemistry. This underscores the potential of 6-(benzo[d]dioxol-5-yl)picolinic acid and its derivatives as versatile ligands for a variety of applications, from catalysis to materials science.
Impact of Substituents on Spectroscopic Signatures and Analytical Detectability
Structural modifications to 6-(benzo[d]dioxol-5-yl)picolinic acid will inevitably lead to changes in its spectroscopic signatures, a phenomenon that can be leveraged for analytical detection and characterization. The primary spectroscopic techniques for organic molecules, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are all sensitive to changes in the chemical environment of the atoms and functional groups within a molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons on the aromatic rings are particularly sensitive to the electronic effects of substituents. Electron-donating groups will generally cause an upfield shift (to lower ppm values) of the signals for nearby protons due to increased shielding, while electron-withdrawing groups will cause a downfield shift (to higher ppm values) due to deshielding. The carboxylic acid proton of the picolinic acid moiety is typically observed as a broad singlet at a very downfield position (around 10-13 ppm).
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are also influenced by substituents. The effect is most pronounced for the carbon atom directly attached to the substituent (the ipso-carbon) and for the ortho and para carbons. The chemical shift of the carbonyl carbon in the carboxylic acid group (typically around 160-185 ppm) can also be affected by substituents on the pyridine ring.
IR spectroscopy provides information about the vibrational modes of the functional groups in a molecule. The carboxylic acid group of 6-(benzo[d]dioxol-5-yl)picolinic acid will exhibit a characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹). The position of the C=O stretch is sensitive to the electronic nature of the substituents on the pyridine ring. Electron-donating groups tend to lower the frequency of the C=O stretch, while electron-withdrawing groups tend to increase it. The vibrations of the aromatic rings will also be affected by substitution, providing a fingerprint region that can be used for identification.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The fragmentation pattern of 6-(benzo[d]dioxol-5-yl)picolinic acid and its derivatives under electron ionization would likely involve characteristic losses, such as the loss of the carboxyl group (-COOH) or cleavage of the bond between the two aromatic ring systems. Substituents will alter the mass of the molecular ion and can also influence the fragmentation pathways, leading to different relative abundances of the fragment ions.
The following table summarizes the expected impact of substituents on key spectroscopic signatures of 6-(benzo[d]dioxol-5-yl)picolinic acid derivatives.
| Spectroscopic Technique | Signature | Impact of Electron-Donating Groups | Impact of Electron-Withdrawing Groups |
| ¹H NMR | Aromatic proton chemical shifts | Upfield shift (lower ppm) | Downfield shift (higher ppm) |
| ¹³C NMR | Aromatic carbon chemical shifts | Upfield shift (lower ppm) | Downfield shift (higher ppm) |
| IR Spectroscopy | C=O stretching frequency | Lower frequency | Higher frequency |
| Mass Spectrometry | Molecular ion peak (m/z) | Increase in mass | Increase in mass |
These substituent-induced changes in spectroscopic signatures can be exploited for analytical purposes. For example, a derivative with a unique fragmentation pattern in its mass spectrum could be selectively detected in a complex mixture. Similarly, a derivative with a strong and distinct fluorescence emission could be quantified with high sensitivity. The development of analytical methods for the detection and quantification of 6-(benzo[d]dioxol-5-yl)picolinic acid and its derivatives would rely on a thorough understanding of these structure-spectroscopy relationships.
Potential Research Applications and Advanced Materials Science Perspectives
Role as a Key Building Block in Complex Natural Product Synthesis
The benzodioxole moiety is a recurring structural motif in a vast array of natural products, particularly in alkaloids and polyphenolic compounds. mdpi.comnih.govrsc.org Its presence is often crucial for the biological activity of these molecules. The synthesis of complex natural products frequently relies on the strategic incorporation of key building blocks that already contain such important functional groups. The structure of 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid makes it a plausible precursor or intermediate in the synthesis of alkaloids where a piperonyl group is attached to a pyridine-derived ring system.
For instance, the total synthesis of certain benzo[d] mdpi.comrsc.orgdioxole-type benzylisoquinoline alkaloids, such as aporphines and coptisines, involves the coupling of piperonyl-containing fragments. rsc.org While no published synthesis routes explicitly name 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid as a starting material, its structure is analogous to intermediates used in these complex syntheses. The picolinic acid portion can be a handle for further chemical transformations, such as decarboxylation or conversion to other functional groups, facilitating the construction of intricate heterocyclic frameworks found in nature. rsc.orgpsu.educhim.it The pyrroloindoline motif, for example, is a privileged structure in many bioactive natural products, and its synthesis often involves complex heterocyclic precursors. rsc.orgresearchgate.net
Application in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. Picolinic acid and its derivatives are known to participate in various self-assembly processes, primarily through hydrogen bonding and metal coordination. nih.gov The carboxylic acid and the pyridine (B92270) nitrogen of the picolinic acid moiety can form robust hydrogen-bonded synthons, leading to the formation of dimers, chains, or more complex networks.
The benzodioxole group can also influence self-assembly through π-π stacking interactions between the aromatic rings. The combination of these directional hydrogen bonds and less-directional stacking interactions within a single molecule offers a pathway to architecturally diverse supramolecular structures. While specific studies on the self-assembly of 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid are not documented, research on related polycyclic pyrimidoazepine derivatives demonstrates how such molecules can form intricate supramolecular assemblies governed by a combination of hydrogen bonds and π-stacking. chim.it The interplay between the picolinic acid's hydrogen-bonding capabilities and the benzodioxole's potential for π-stacking could be exploited to design novel liquid crystals, gels, or other soft materials.
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.comresearchgate.netrsc.orgnih.gov The properties of these materials, such as porosity, stability, and catalytic activity, are dictated by the choice of the metal and the organic linker. Picolinic acid and its isomers are excellent candidates for ligands in MOF and CP synthesis due to the bidentate chelating ability of the carboxylate and pyridine nitrogen. nih.govnih.gov
The compound 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid serves as a bifunctional linker. The picolinate (B1231196) head group can coordinate strongly to a metal center, while the benzodioxole tail can be used to functionalize the resulting framework. This functionalization can influence the framework's properties, such as pore size and chemical environment, or introduce new functionalities. For example, coordination polymers based on pyridine-dicarboxylic acid linkers have been shown to form diverse structural networks with applications in catalysis. nih.gov Similarly, MOFs have been constructed from ligands containing pyrazole (B372694) and pyridine motifs. nih.gov Although no MOFs have been reported using 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid specifically, the principles established with analogous ligands strongly suggest its suitability for creating novel, functional porous materials.
Table 1: Examples of Related Ligands Used in MOF and CP Synthesis
| Ligand | Metal Ion(s) | Resulting Structure Type | Potential Application |
|---|---|---|---|
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D Layers and 3D MOF | Catalysis nih.gov |
| 2,6-bis(pyrazol-3-yl)pyridines | Fe(II), Ag(I) | 1D Coordination Polymer | Spin Crossover Materials bldpharm.com |
| 1H-pyrazolo[3,4-b]pyridin-3-amine | Zn(II) | 1D and 2D Supramolecular CPs | Luminescent Materials nih.gov |
Design of Fluorescent Probes or Sensors Based on Picolinate Coordination
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. mdpi.comrsc.orgnih.govrsc.orgnih.gov The design of these sensors typically involves a fluorophore (a light-emitting unit) connected to a receptor (a binding site for the analyte). The picolinate structure is a well-established chelating agent for a variety of metal ions. nih.gov This binding event can perturb the electronic properties of an attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
In 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid, the benzodioxole moiety itself has fluorescent properties that could potentially be modulated upon metal binding to the picolinic acid site. Coordination of a metal ion could alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable change in fluorescence emission or absorption. nih.gov While this specific compound has not been developed as a sensor, related systems using phenolic Mannich bases or pyridyl-based structures have been successfully employed for the colorimetric or fluorometric detection of metal ions like Co²⁺ and Zn²⁺. rsc.orgrsc.orgnih.gov The inherent chelating and potential fluorophoric properties of 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid make it a promising platform for the rational design of new fluorescent sensors.
Integration into Polymer Chemistry and Surface Functionalization Strategies
The functionalization of polymers and surfaces is a critical strategy for creating advanced materials with tailored properties for applications ranging from drug delivery to electronics. nih.govnih.govmdpi.commdpi.com Carboxylic acids are commonly used functional groups for anchoring molecules onto surfaces or polymer backbones. The carboxylic acid group of 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid can be used to covalently attach it to polymers containing hydroxyl or amine groups, or to appropriately treated surfaces.
For example, strategies for the surface functionalization of polymeric nanoparticles often involve coupling carboxylic acid-terminated ligands to the particle surface to enable targeted drug delivery. nih.gov Similarly, biodegradable polyesters can be synthesized from dicarboxylic acid monomers. mdpi.com By converting 6-(Benzo[d] mdpi.comrsc.orgdioxol-5-yl)picolinic acid into a suitable monomer, it could be integrated into polymer chains, thereby imparting the specific chemical properties of the benzodioxole and picolinate groups to the bulk material. This could be used to create polymers with specific metal-binding capabilities or to modify the surface energy and biocompatibility of materials. The synthesis of block copolymers, for instance, has been achieved using benzodioxinone-based telechelics, demonstrating the utility of related heterocyclic structures in advanced polymer synthesis. nih.gov
Future Directions and Emerging Research Challenges for 6 Benzo D 1 2 Dioxol 5 Yl Picolinic Acid
Development of More Efficient and Stereoselective Synthetic Routes
The synthesis of 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid and its derivatives typically relies on cross-coupling reactions. While effective, current methods present opportunities for improvement in terms of efficiency, cost, and stereochemical control.
A significant challenge and a key area for future development is the establishment of stereoselective synthetic routes. Many biological targets exhibit chirality, meaning that only one enantiomer of a chiral drug molecule will have the desired therapeutic effect. The development of asymmetric synthesis methods is crucial for producing enantiomerically pure 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid derivatives. uwindsor.ca This can be achieved through the use of chiral auxiliaries, chiral catalysts, or enantioselective catalytic reactions. uwindsor.caacs.org For example, novel axially chiral ligands have been successfully designed by incorporating a picolinic acid subunit, which can then be used to prepare chiral copper catalysts for asymmetric reactions. acs.org Such advancements will be critical for unlocking the full therapeutic potential of this compound.
Exploration of Novel Biological Targets and Therapeutic Areas (non-clinical focus)
Picolinic acid and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. pensoft.netnih.govnih.govnih.gov The benzo[d] numberanalytics.comajol.infodioxole moiety is also a common feature in many biologically active natural products and synthetic compounds. The combination of these two pharmacophores in 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid suggests a broad spectrum of potential biological applications that are yet to be fully explored.
Future research in this area will likely involve screening this compound and its derivatives against a diverse array of biological targets. High-throughput screening campaigns can identify novel protein interactions and cellular pathways modulated by these molecules. Based on the known activities of related compounds, promising areas for investigation include:
Enzyme Inhibition: Picolinic acid derivatives have been shown to inhibit various enzymes. nih.gov Future studies could explore the inhibitory potential of 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid against kinases, proteases, and other enzymes implicated in disease. For example, some picolinamide (B142947) derivatives have shown potent inhibitory activity against VEGFR-2 kinase. nih.gov
Receptor Modulation: The structural motifs present in the target compound suggest potential interactions with various cellular receptors. Investigating its activity on receptors involved in signaling pathways related to cancer, inflammation, and metabolic disorders could reveal new therapeutic avenues.
Antimicrobial Activity: Given the antimicrobial properties of some picolinic acid complexes, exploring the efficacy of 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid against a range of pathogenic bacteria and fungi is a logical next step. ajol.inforesearchgate.netorientjchem.org
It is important to emphasize that this exploration should remain at a non-clinical, discovery-focused stage, aiming to identify novel mechanisms of action and potential therapeutic areas for future, more targeted research.
Integration into Advanced Functional Materials with Tunable Properties
The coordinating ability of the picolinic acid moiety, with its nitrogen atom and carboxylic acid group, makes it an excellent ligand for forming stable complexes with a variety of metal ions. ajol.inforesearchgate.netorientjchem.orgsjctni.edunih.gov This property opens up exciting possibilities for the use of 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid in the development of advanced functional materials.
A key area of future research will be the synthesis and characterization of metal-organic frameworks (MOFs) using this compound as an organic linker. rsc.orgresearchgate.netrsc.orgresearchgate.net MOFs are highly porous crystalline materials with potential applications in:
Gas Storage and Separation: The tunable pore size and chemical environment within MOFs can be exploited for the selective adsorption and separation of gases.
Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes acting as active sites. The specific structure of 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid could lead to catalysts with unique selectivity. nih.gov
Sensing: The photoluminescent properties of some MOFs can be modulated by the presence of specific analytes, making them suitable for chemical sensing applications. researchgate.net
Energy Storage: The electrochemical properties of MOFs are being explored for their use as electrode materials in batteries and supercapacitors. rsc.org
The benzo[d] numberanalytics.comajol.infodioxole group can also influence the properties of the resulting materials, potentially leading to novel electronic or photophysical behaviors. The ability to modify both the picolinic acid and the benzodioxole components of the molecule provides a high degree of tunability, allowing for the rational design of materials with specific, desired properties.
Addressing Scalability and Sustainability in Synthetic Production
For any promising compound to move from the research laboratory to potential real-world applications, its synthesis must be scalable and sustainable. The current reliance on palladium-catalyzed cross-coupling reactions for the synthesis of 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid presents several challenges in this regard.
Future research must address the scalability of the synthetic process. This includes optimizing reaction conditions to maximize yield and minimize reaction times on a larger scale. nih.gov A significant hurdle is the cost and availability of palladium catalysts. Developing more robust and efficient catalysts that can be used at lower loadings is a key objective. numberanalytics.com Furthermore, the removal of residual metal impurities from the final product is a critical consideration, particularly for potential pharmaceutical applications. numberanalytics.com
Sustainability is another crucial aspect that needs to be addressed. numberanalytics.comnih.gov This involves developing "green" synthetic methods that minimize environmental impact. rasayanjournal.co.in Key areas for improvement include:
Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives, or developing solvent-free reaction conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.
Catalyst Recycling: The use of heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused would significantly improve the sustainability of the process. numberanalytics.com
Renewable Feedstocks: Investigating the use of bio-based starting materials could further reduce the environmental footprint of the synthesis. europa.euidw-online.de
By proactively addressing these challenges, researchers can ensure that the synthesis of 6-(Benzo[d] numberanalytics.comajol.infodioxol-5-yl)picolinic acid is not only efficient but also environmentally responsible, paving the way for its potential future applications.
Q & A
Q. What are the standard synthetic routes for 6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid, and how are reaction yields optimized?
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl moiety to a picolinic acid core. A validated approach uses carbamoyl chloride intermediates (e.g., 6-((Benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)picolinic acid) via nucleophilic substitution or amidation reactions. Yields (35–87%) depend on:
- Reagent stoichiometry : Excess coupling agents (e.g., EDCI/HOBt) improve carbamoyl bond formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates pure products.
Example data for analogous compounds:
| Compound | Yield (%) | Characterization Methods |
|---|---|---|
| 6-(Benzylcarbamoyl)picolinic acid | 87 | ¹H NMR, ESI-MS |
| 6-((Thiophen-2-ylmethyl)carbamoyl)picolinic acid | 65 | ¹H NMR, ESI-MS |
Optimization strategies include monitoring reactions via TLC and adjusting reaction times (6–24 hours) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H NMR : Identifies substituent positions via coupling constants and aromatic proton splitting patterns. For example, benzo[d][1,3]dioxol protons resonate at δ 6.7–7.1 ppm, while picolinic acid protons appear at δ 8.0–8.5 ppm .
- ESI-MS (−) : Confirms molecular weight (e.g., calculated MW 255.08 vs. observed 255.23 for a related compound) .
- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretching (~3050 cm⁻¹).
Advanced purity assessment may require HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How do structural modifications of the picolinic acid core influence inhibitory activity against metallo-β-lactamases (MBLs)?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro) on the benzo[d][1,3]dioxol ring enhance metal chelation with Zn²⁺ in MBL active sites.
- Hydrophobic substituents (e.g., benzyl, thiophenemethyl) improve binding via van der Waals interactions with hydrophobic enzyme pockets.
- Steric effects : Bulky groups (e.g., 4-methoxyphenyl) reduce activity by hindering enzyme access.
Example: 6-(Benzylcarbamoyl)picolinic acid showed higher inhibition (IC₅₀ = 2.3 µM) compared to less hydrophobic analogs . Computational docking (AutoDock Vina) can validate these interactions using PubChem-derived 3D structures (InChIKey: YDLVDMUKKCZZHI-UHFFFAOYSA-N) .
Q. How can contradictory results in enzyme inhibition assays be resolved?
Discrepancies in IC₅₀ values may arise from:
- Assay conditions : Buffer pH (e.g., Tris-HCl vs. HEPES) affects metal ion coordination.
- Enzyme source : Recombinant vs. purified native enzymes may have divergent kinetics.
- Control experiments : Include EDTA (metal chelator) to confirm MBL-specific inhibition.
Orthogonal validation methods:
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
- Surface plasmon resonance (SPR) : Measures real-time interaction kinetics .
Q. What computational approaches predict the binding affinity of this compound with target enzymes?
- Molecular docking : Use SMILES strings (e.g.,
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CCC3=CC=CC=C3) to generate 3D conformers (Open Babel) and dock into MBL active sites (PDB: 4EXS) . - QM/MM simulations : Assess electronic interactions between the compound’s carbonyl groups and Zn²⁺ ions.
- MD simulations : Evaluate stability of enzyme-ligand complexes over 100 ns trajectories (GROMACS) .
Safety and Handling
Q. What safety precautions are critical when synthesizing or handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., benzoyl chloride derivatives) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Note: Benzo[d][1,3]dioxol derivatives may release toxic fumes upon decomposition. Store in airtight containers at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
